Erystagallin A

Description

Erystagallin A is a bioactive compound isolated from the genus Erythrina, specifically from Erythrina variegata. It is known for its potent antibacterial and anticancer properties. This compound has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines .

Properties

Molecular Formula |

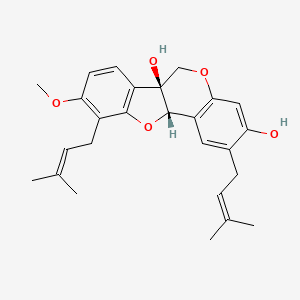

C26H30O5 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(6aS,11aS)-9-methoxy-2,10-bis(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |

InChI |

InChI=1S/C26H30O5/c1-15(2)6-8-17-12-19-23(13-21(17)27)30-14-26(28)20-10-11-22(29-5)18(9-7-16(3)4)24(20)31-25(19)26/h6-7,10-13,25,27-28H,8-9,14H2,1-5H3/t25-,26+/m0/s1 |

InChI Key |

OOAXWUFECWLVEQ-IZZNHLLZSA-N |

Isomeric SMILES |

CC(=CCC1=CC2=C(C=C1O)OC[C@@]3([C@H]2OC4=C3C=CC(=C4CC=C(C)C)OC)O)C |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC(=C4CC=C(C)C)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of erystagallin A involves the extraction of the roots of Erythrina variegata using acetone. The chloroform-soluble fraction of the residue is then subjected to repeated silica gel column chromatography followed by elution with various solvents . The structures of the isolated compounds are determined by extensive spectroscopic studies.

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Potential Reasons for Lack of Data

-

Niche Compound : Erystagallin A may be a rare or novel compound not yet widely studied.

-

Terminology Discrepancy : The compound might be referenced under a different IUPAC name or alias in literature.

-

Proprietary Research : Data could be restricted due to ongoing pharmaceutical or industrial studies.

Recommendations for Further Research

To investigate this compound’s reactivity, consider:

| Resource | Purpose |

|---|---|

| SciFinder or Reaxys | Access specialized databases for patented or proprietary reaction data. |

| PubMed/PMC Advanced Search | Filter for recent studies on flavonoid derivatives or gallic acid analogs. |

| Pharmaceutical Patent Filings | Review patents for synthetic pathways involving polyphenolic compounds. |

| University Collaborations | Partner with research groups specializing in natural product chemistry. |

Hypothetical Reactivity Profile

Based on structural analogs (e.g., gallic acid derivatives):

| Reaction Type | Expected Reactivity | Potential Products |

|---|---|---|

| Oxidation | Quinone formation via hydroxyl group oxidation | This compound-quinone derivatives |

| Esterification | Acetylation of phenolic -OH groups | Acetylated esters |

| Glycosylation | Sugar moiety addition at reactive -OH sites | Glycosylated derivatives |

| Metal Chelation | Complexation with Fe³⁺/Cu²⁺ ions | Stabilized metal complexes |

Note: This table is speculative and requires experimental validation.

Critical Data Gaps

Scientific Research Applications

Erystagallin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Antibacterial Agent: This compound exhibits strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA)

Anticancer Agent: It has shown potent anticancer activity against breast cancer T47D cell lines in vitro.

Phytotherapeutic Agent: This compound, along with other isoflavonoids from Erythrina variegata, could be developed as phytotherapeutic agents against various infections.

Mechanism of Action

The mechanism of action of erystagallin A involves the inhibition of bacterial ATPase DNA gyrase B, which is crucial for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. In cancer cells, this compound induces apoptosis by targeting specific molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Erystagallin A can be compared with other similar compounds isolated from the genus Erythrina, such as erycristagallin and erysubin F. These compounds also exhibit significant antibacterial and anticancer activities . this compound is unique due to its specific molecular structure and the potency of its bioactivity.

List of Similar Compounds

- Erycristagallin

- Erysubin F

- Orientanol B

- Orientanol C

- 5-Hydroxysophoranone

This compound stands out among these compounds for its strong antibacterial and anticancer properties, making it a promising candidate for further research and development in various scientific fields.

Q & A

Q. What analytical techniques are recommended for characterizing the chemical structure of Erystagallin A, and how do researchers validate structural ambiguities?

this compound's structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HRMS). For validation, researchers cross-reference spectral data with computational simulations (e.g., density functional theory, DFT) and compare results to structurally analogous flavonoids from the Erythrina genus . Discrepancies in peak assignments are resolved through iterative re-analysis and collaboration with crystallography experts to confirm bond configurations.

Q. How can researchers optimize extraction protocols for this compound from natural sources while minimizing degradation?

Extraction efficiency depends on solvent polarity (e.g., methanol-water gradients), temperature control (<40°C), and enzymatic inactivation (lyophilization or flash-freezing). Method optimization involves design-of-experiment (DoE) approaches, such as response surface methodology (RSM), to balance yield and stability. Degradation is monitored via HPLC-PDA at multiple timepoints, with stability curves plotted to identify critical thresholds .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound, and how should controls address false positives?

Common assays include ATPase inhibition (for antibacterial potential, as seen in DNA gyrase studies) and ROS scavenging (antioxidant activity). Researchers must include:

- Negative controls (solvent-only treated samples) to exclude vehicle effects.

- Positive controls (e.g., quercetin for antioxidant assays) to validate assay sensitivity.

- Triplicate runs with statistical outlier removal (Grubbs' test) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be systematically resolved?

Contradictory cytotoxicity results often arise from variations in cell lines, exposure times, or impurity profiles. A stepwise resolution strategy includes:

Q. What computational strategies enhance the prediction of this compound’s pharmacokinetics, and how are ADMET contradictions addressed?

Virtual screening pipelines (e.g., AutoDock Vina for target binding, SwissADME for absorption) are combined with molecular dynamics simulations to predict bioavailability. Discrepancies between in silico and in vivo ADMET data require:

Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

Non-linear dynamics necessitate:

- Multi-compartment pharmacokinetic modeling (e.g., NONMEM software).

- Adaptive dosing regimens in animal studies, informed by real-time LC-MS plasma concentration monitoring.

- Hill coefficient calculations to differentiate receptor saturation effects from off-target interactions .

Methodological Frameworks

Q. What ethical and reproducibility standards apply to this compound research involving animal models?

- Compliance with ARRIVE guidelines for experimental reporting.

- Pre-registration of study protocols on platforms like Open Science Framework.

- Inclusion of power analysis to justify sample sizes, minimizing Type I/II errors .

Q. How can machine learning improve structure-activity relationship (SAR) models for this compound derivatives?

- Training datasets must include >500 flavonoid analogs with validated bioactivity data.

- Feature selection via SHAP (SHapley Additive exPlanations) to prioritize molecular descriptors.

- Model validation using leave-one-out cross-validation (LOOCV) and external test sets from ChEMBL .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.